Guaiacin

Descripción

Guaiacin has been reported in Machilus wangchiana, Cinnamomum philippinense, and other organisms with data available.

Structure

3D Structure

Propiedades

IUPAC Name |

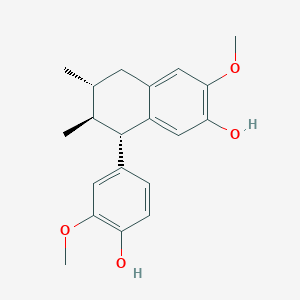

(6R,7S,8S)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-11-7-14-9-19(24-4)17(22)10-15(14)20(12(11)2)13-5-6-16(21)18(8-13)23-3/h5-6,8-12,20-22H,7H2,1-4H3/t11-,12+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAAYUCUPIYQBR-JGRMJRGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C=C3)O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C=C2[C@@H]([C@H]1C)C3=CC(=C(C=C3)O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201319141 | |

| Record name | Guaiacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36531-08-5 | |

| Record name | Guaiacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36531-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036531085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guaiacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUAIACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8S88V2539 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical and Biological Profile of Guaiacin: A Technical Guide

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Guaiacin. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document details the physicochemical characteristics of this compound, methodologies for its isolation and analysis, and explores its known biological functions and underlying signaling pathways.

Chemical Structure and Properties of this compound

This compound, a naturally occurring lignan (B3055560), possesses a complex aryltetralin skeleton. Its chemical identity is well-defined by its structural formula, systematic name, and unique identifiers.

The IUPAC name for this compound is (6R,7S,8S)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol.[1][2] The molecule features a tetrahydronaphthalene core with defined stereochemistry at three chiral centers, which is crucial for its biological activity.[1][3]

Chemical Identifiers:

-

CAS Number: 36531-08-5[1]

-

SMILES: C[C@@H]1CC2=CC(=C(C=C2--INVALID-LINK--C3=CC(=C(C=C3)O)OC)O)OC[1][3]

-

InChIKey: TZAAYUCUPIYQBR-JGRMJRGVSA-N[3]

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Physical State | Solid at room temperature | [1] |

| Melting Point | 204-206°C | [4] |

| Boiling Point (Predicted) | 484.5 ± 45.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [1] |

| Optical Rotation | [α]²⁵D +46 (CHCl₃) | [4] |

| LogP (Predicted) | 4.06 - 4.5 | [1][2] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

Experimental Protocols

This section details the methodologies for the isolation of this compound from its natural sources and the assays used to determine its biological activity.

Isolation of this compound from Machilus thunbergii

This compound is naturally found in the bark of plants from the Lauraceae family, particularly Machilus thunbergii. The isolation procedure typically involves solvent extraction followed by chromatographic separation.

Protocol:

-

Material Preparation: Air-dried and powdered bark of Machilus thunbergii is used as the starting material.

-

Extraction: The powdered bark is extracted exhaustively with 80% aqueous methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude MeOH extract is suspended in water and sequentially partitioned with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH). The this compound-containing fraction is typically found in the EtOAc layer.

-

Chromatographic Separation:

-

The dried EtOAc fraction is subjected to silica (B1680970) gel column chromatography.

-

The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are combined and further purified using repeated column chromatography on silica gel, octadecyl silica gel (ODS), and Sephadex LH-20 columns until pure this compound is obtained.[3]

-

-

Structure Elucidation: The final structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).

β-Glucuronidase Inhibition Assay

This compound has been shown to inhibit the release of β-glucuronidase from polymorphonuclear leukocytes. The following is a general protocol for assessing β-glucuronidase inhibitory activity.

Protocol:

-

Enzyme and Substrate Preparation:

-

Prepare a solution of β-glucuronidase enzyme in a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.0).

-

Prepare a solution of the substrate, p-nitrophenyl-β-D-glucuronide (pNPG), in the same buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the enzyme solution to each well.

-

Add 10 µL of various concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 1%) or a control solvent.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 40 µL of the pNPG substrate solution to each well.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Measurement:

-

Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

-

Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of this compound.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Alkaline Phosphatase (ALP) Activity Assay in Osteoblasts

This compound promotes osteoblast differentiation, which can be quantified by measuring the activity of alkaline phosphatase (ALP), an early marker of osteogenesis.

Protocol:

-

Cell Culture and Treatment:

-

Seed osteoblastic cells (e.g., MC3T3-E1) in a 24-well plate and culture until they reach 80-90% confluency.

-

Treat the cells with various concentrations of this compound in a differentiation-inducing medium (e.g., α-MEM containing ascorbic acid and β-glycerophosphate) for a specified period (e.g., 7 days).

-

-

Cell Lysis:

-

After the treatment period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding 200 µL of a lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubating on ice for 10 minutes.

-

-

ALP Activity Measurement:

-

Transfer 50 µL of the cell lysate from each well to a new 96-well plate.

-

Add 150 µL of an ALP substrate solution (e.g., p-nitrophenyl phosphate (B84403) (pNPP) in a suitable buffer) to each well.

-

Incubate the plate at 37°C for 15-30 minutes, protecting it from light.

-

Stop the reaction by adding 50 µL of 3 M NaOH.

-

Measure the absorbance at 405 nm.

-

-

Data Normalization and Analysis:

-

The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).

-

ALP activity is normalized to the total protein concentration and expressed as units per milligram of protein.

-

The results are typically presented as a fold change relative to the untreated control.

-

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including neuroprotective effects, inhibition of β-glucuronidase, and promotion of osteoblast differentiation.

Biological Activity Summary

| Biological Activity | Effect | Concentration/IC₅₀ | Reference(s) |

| Neuroprotection | Significant protection against glutamate-induced neurotoxicity in primary cultures of rat cortical cells. | 0.1 µM - 10.0 µM | [5][6] |

| β-Glucuronidase Inhibition | Potent in vitro inhibition of the release of β-glucuronidase from rat polymorphonuclear leukocytes. | Not specified | [2] |

| Osteoblast Differentiation | Significantly increases alkaline phosphatase (ALP) activity and promotes osteoblast differentiation. | Not specified |

Putative Signaling Pathway in Osteoblast Differentiation

While the precise molecular mechanism of this compound in promoting osteoblast differentiation has not been fully elucidated, it is hypothesized to involve the activation of key signaling pathways known to regulate osteogenesis, such as the Extracellular signal-regulated kinase (ERK) and Smad pathways.[7][8] These pathways converge on the master transcriptional regulator of osteoblast differentiation, Runx2.

Activation of these pathways typically leads to the phosphorylation and activation of transcription factors that upregulate the expression of osteogenic marker genes, including alkaline phosphatase (Alp), collagen type I (Col1a1), and osteocalcin (B1147995) (Bglap), ultimately leading to matrix mineralization and bone formation.

Conclusion

This compound is a bioactive lignan with a well-characterized chemical structure. Its documented biological activities, including neuroprotection and the promotion of osteoblast differentiation, make it a compound of significant interest for further investigation in drug discovery and development. The experimental protocols provided herein offer a foundation for future research into the synthesis, isolation, and biological evaluation of this compound and its analogues. Further studies are warranted to fully elucidate the specific molecular targets and signaling pathways through which this compound exerts its therapeutic effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Lignans from the bark of Machilus thunbergii and their DNA topoisomerases I and II inhibition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective lignans from the bark of Machilus thunbergii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Matrix protein biglycan induces osteoblast differentiation through extracellular signal-regulated kinase and Smad pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bu-Gu-Sheng-Sui decoction promotes osteogenesis via activating the ERK/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Natural Sources of Guaiacin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaiacin, a naturally occurring aryltetralin lignan (B3055560), has garnered significant interest within the scientific community due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the known plant sources of this compound and its derivatives. It summarizes the qualitative distribution of these compounds across various plant species and outlines the general experimental protocols for their extraction and isolation. Furthermore, this document details the established biosynthetic pathway for lignans (B1203133), providing a framework for understanding the formation of this compound in plants. The information is presented to support further research and development in the fields of phytochemistry and medicinal chemistry.

Natural Occurrence of this compound

This compound and its related compounds have been predominantly isolated from plant species belonging to the Lauraceae, Zygophyllaceae, and Myristicaceae families. While the presence of these compounds is qualitatively documented, quantitative data on their concentrations in various plant tissues remains limited in the available scientific literature.

Data Presentation: Plant Sources of this compound and its Derivatives

The following table summarizes the identified plant sources of this compound and its known derivatives.

| Plant Species | Family | Plant Part | Compound Isolated | Reference |

| Machilus wangchiana Chun | Lauraceae | Bark | (+)-Guaiacin | [1] |

| Machilus thunbergii Sieb. et Zucc. | Lauraceae | Bark | (+)-Guaiacin and other lignans | [2] |

| Cinnamomum philippinense (Merr.) C.K.Allen | Lauraceae | Not Specified | This compound mentioned as a constituent | |

| Guaiacum officinale L. | Zygophyllaceae | Leaves | This compound A and this compound B (saponins) | [3] |

| Myristica fragrans Houtt. | Myristicaceae | Fruit Pericarp | This compound | [4] |

Experimental Protocols: Extraction and Isolation

The extraction and isolation of this compound from plant matrices generally follow a multi-step process involving solvent extraction and chromatographic purification. The specific protocols vary depending on the plant material and the target compound.

General Workflow for Extraction and Isolation

A generalized workflow for the extraction and isolation of this compound from plant materials is presented below. This process is adaptable based on the specific characteristics of the plant matrix and the polarity of the target lignan.

Caption: Generalized workflow for this compound extraction and isolation.

Methodologies from Cited Experiments

2.2.1. Extraction from Machilus Species (e.g., M. thunbergii, M. wangchiana)

-

Initial Extraction: The dried and powdered bark is typically extracted with a moderately polar solvent. For instance, an ethanol extract of Machilus wangchiana bark has been used for the isolation of (+)-guaiacin.[1] In another study on Machilus thunbergii, a methylene (B1212753) chloride extract of the bark was the starting point for isolating various lignans.[2]

-

Fractionation: The crude extract is often subjected to further fractionation. Bioactivity-guided fractionation has been employed, where the extract is partitioned between different solvents to separate compounds based on polarity.

-

Chromatography: The fractions showing the presence of the target lignans are then subjected to column chromatography over silica gel.

-

Purification: Final purification to obtain pure this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).[5][6][7] This often involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of methanol or acetonitrile (B52724) and water, often with a small amount of acid (e.g., acetic acid or trifluoroacetic acid) to improve peak shape.[5]

2.2.2. Extraction of this compound A and B from Guaiacum officinale

-

Homogenization and Extraction: The leaves of G. officinale are homogenized and extracted with ethanol.

-

Solvent Partitioning: The resulting ethanol extract is then partitioned between ethyl acetate and water. The aqueous extract is further extracted with butanol.

-

Chromatography: The butanol extract, which contains the more polar saponins (B1172615) (this compound A and B), is chromatographed on a silica gel column.

-

Final Purification: The fractions containing this compound A and B are further purified by semi-preparative HPLC on a reversed-phase column (e.g., Rp-18) with a methanol-water mobile phase.[3]

2.2.3. Isolation from Myristica fragrans

-

Extraction: The pericarp of M. fragrans has been extracted with solvents like hexane, ethyl acetate, and methanol.[4][8]

-

Purification: Bioassay-guided purification of these extracts has led to the isolation of numerous compounds, including neolignans.[8] The specific protocol for the isolation of this compound from the pericarp would likely follow a similar path of solvent extraction followed by chromatographic separation.

Biosynthesis of this compound

This compound, as an aryltetralin lignan, is synthesized in plants through a complex series of enzymatic reactions that begin with primary metabolism. The general biosynthetic pathway for lignans is well-established and provides a strong foundation for understanding the formation of this compound.

Overview of the Lignan Biosynthetic Pathway

The biosynthesis of lignans originates from the shikimate pathway, which produces the aromatic amino acid phenylalanine. Phenylalanine then enters the phenylpropanoid pathway, leading to the formation of monolignols, which are the building blocks of lignans.

Signaling Pathway Diagram: From Phenylalanine to Aryltetralin Lignans

The following diagram illustrates the key steps in the biosynthesis of aryltetralin lignans, the class of compounds to which this compound belongs.

Caption: Biosynthesis of aryltetralin lignans from phenylalanine.

Key Enzymes and Intermediates:

-

PAL: Phenylalanine ammonia-lyase

-

C4H: Cinnamate 4-hydroxylase

-

4CL: 4-coumarate:CoA ligase

-

Dirigent Proteins: Mediate the stereoselective coupling of monolignol radicals.[9][10][11]

-

Laccases/Peroxidases: Catalyze the oxidation of monolignols to form radicals.

-

PLR: Pinoresinol-lariciresinol reductase

-

SIRD: Secoisolariciresinol dehydrogenase

The initial steps of the pathway leading to the formation of dibenzylbutyrolactone lignans like matairesinol are well-characterized.[12] The subsequent cyclization and modification steps that lead to the specific aryltetralin skeleton of this compound are believed to be catalyzed by a series of enzymes, though the precise enzymes involved in this compound biosynthesis have not yet been fully elucidated.[13][14]

Conclusion

This technical guide has synthesized the current knowledge on the natural plant sources of this compound. While several plant species have been identified as producers of this compound and its derivatives, there is a clear need for further research to quantify the concentrations of these compounds in different plant tissues. The provided experimental workflows offer a solid foundation for researchers aiming to isolate and study this compound. Furthermore, the outlined biosynthetic pathway provides a roadmap for future investigations into the enzymatic machinery responsible for the production of this promising natural product. A deeper understanding of these aspects will be crucial for the sustainable development of this compound for potential pharmaceutical applications.

References

- 1. 2024.sci-hub.cat [2024.sci-hub.cat]

- 2. Lignans from the bark of Machilus thunbergii and their DNA topoisomerases I and II inhibition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound A and B from the Leaves of Guaiacum officinale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. Strategy of method development for isolation/purification | YMC CO., LTD. [ymc.co.jp]

- 8. Antioxidant and Antiinflammatory Compounds in Nutmeg (Myristicafragrans) Pericarp as Determined by in vitro Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Dirigent proteins: molecular characteristics and potential biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Aryltetralin lignans: chemistry, pharmacology and biotransformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biosynthesis, total synthesis, and pharmacological activities of aryltetralin-type lignan podophyllotoxin and its derivatives - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

The Untraveled Path: A Technical Guide to the Putative Biosynthesis of Guaiacin in Machilus wangchiana

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaiacin, a bioactive aryltetralin lignan (B3055560) isolated from the bark of Machilus wangchiana, has demonstrated promising pharmacological activities. Despite its therapeutic potential, the biosynthetic pathway of this compound within this species remains unelucidated. This technical guide synthesizes the current understanding of lignan biosynthesis to propose a putative pathway for this compound formation in Machilus wangchiana. Drawing parallels with the well-characterized biosynthesis of other aryltetralin lignans (B1203133), such as podophyllotoxin (B1678966), this document outlines the key enzymatic steps, precursor molecules, and regulatory mechanisms likely involved. Furthermore, it provides a comprehensive overview of the experimental protocols required to validate this proposed pathway, offering a roadmap for future research in this area. This guide is intended to be a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery, aiming to accelerate the exploration of this compound's therapeutic applications through a deeper understanding of its molecular origins.

Introduction

Machilus wangchiana Chun, a member of the Lauraceae family, is a tree species distributed in Southern China. Phytochemical investigations of this plant have led to the isolation of several secondary metabolites, including the aryltetralin lignan (+)-Guaiacin. Lignans are a large class of phenylpropanoid derivatives with a wide array of biological activities, and aryltetralin lignans, in particular, have attracted significant attention for their cytotoxic and antiviral properties.

While the chemical structure of this compound has been determined, its biosynthetic pathway in M. wangchiana has not been experimentally elucidated. Understanding this pathway is crucial for several reasons: it can provide insights into the regulation of this compound production, enable biotechnological approaches for enhancing its yield, and potentially lead to the discovery of novel enzymes with applications in synthetic biology.

This technical guide presents a scientifically-informed, hypothetical biosynthetic pathway for this compound in M. wangchiana. The proposed pathway is constructed based on the established principles of lignan biosynthesis in other plant species, particularly the well-studied pathway of the aryltetralin lignan, podophyllotoxin. We will detail the precursor pathways, the key enzymatic reactions leading to the formation of the aryltetralin scaffold, and the subsequent decorative steps that result in the final structure of this compound. This guide also provides a comprehensive set of generalized experimental protocols that can be employed to investigate and validate this putative pathway.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which in turn is fed by the shikimate pathway. The pathway can be broadly divided into three main stages:

-

Formation of Monolignol Precursors: The synthesis of the basic C6-C3 phenylpropanoid units.

-

Core Lignan Biosynthesis: The dimerization of monolignols and subsequent modifications to form the aryltetralin scaffold.

-

Tailoring of the this compound Backbone: The final enzymatic modifications to produce this compound.

A visual representation of this proposed pathway is provided below.

Caption: A putative biosynthetic pathway for this compound in Machilus wangchiana.

Formation of Monolignol Precursors

The biosynthesis of this compound is believed to commence with the shikimate pathway, which provides the aromatic amino acid L-phenylalanine. Through the general phenylpropanoid pathway, a series of enzymatic reactions convert L-phenylalanine into coniferyl alcohol, the monolignol precursor for many lignans. The key enzymes in this sequence are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

p-Coumarate 3-Hydroxylase (C3H): Another cytochrome P450 enzyme that hydroxylates p-coumaric acid to caffeic acid.

-

Caffeic Acid O-Methyltransferase (COMT): Methylates the 3-hydroxyl group of caffeic acid to produce ferulic acid.

-

4-Coumarate:CoA Ligase (4CL): Activates ferulic acid to its corresponding CoA-ester.

-

Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferyl aldehyde.

-

Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferyl aldehyde to coniferyl alcohol.

Core Lignan Biosynthesis and Formation of the Aryltetralin Scaffold

The central steps in lignan biosynthesis involve the oxidative coupling of two monolignol units. This crucial step is often directed by a class of non-catalytic proteins known as dirigent proteins (DIRs) , which control the stereochemistry of the resulting lignan.

-

Dimerization of Coniferyl Alcohol: Two molecules of coniferyl alcohol undergo oxidative coupling, mediated by laccases or peroxidases, to form a racemic mixture of pinoresinol. In the presence of a specific dirigent protein, this reaction is stereoselective, leading to the formation of either (+)-pinoresinol or (-)-pinoresinol. For the biosynthesis of aryltetralin lignans like podophyllotoxin, the formation of (+)-pinoresinol is the first committed step.[1]

-

Reduction to Secoisolariciresinol: (+)-Pinoresinol is then sequentially reduced by pinoresinol-lariciresinol reductase (PLR) , a NADPH-dependent enzyme, first to (+)-lariciresinol and then to (-)-secoisolariciresinol.[2]

-

Conversion to Matairesinol: (-)-Secoisolariciresinol is subsequently oxidized by secoisolariciresinol dehydrogenase (SDH) to form (-)-matairesinol.[3][4] This step involves the formation of a lactone ring.

-

Formation of the Aryltetralin Ring System: The conversion of matairesinol to the aryltetralin scaffold is a complex process involving several enzymatic steps that are not fully elucidated for all aryltetralin lignans. In the podophyllotoxin pathway, a series of methylations and hydroxylations, catalyzed by O-methyltransferases (OMTs) and cytochrome P450 monooxygenases (P450s), leads to intermediates like yatein and deoxypodophyllotoxin.[5][6] It is hypothesized that a similar series of reactions occurs in the biosynthesis of this compound.

Putative Final Steps to this compound

The final steps in the biosynthesis of this compound would involve the modification of an aryltetralin intermediate, likely a deoxypodophyllotoxin-like molecule. Based on the structure of this compound, these modifications are proposed to be:

-

Hydroxylation: A specific hydroxylation event on the aryltetralin core, likely catalyzed by a cytochrome P450 monooxygenase.

-

Reduction/Isomerization: Subsequent enzymatic reactions, potentially involving reductases or isomerases, to yield the final structure of this compound.

The precise sequence and nature of these final tailoring steps remain to be determined experimentally.

Quantitative Data

A thorough review of the existing scientific literature reveals a notable absence of quantitative data regarding the biosynthesis of this compound in Machilus wangchiana. There are currently no published studies reporting on the concentration of biosynthetic intermediates, the expression levels of putative biosynthetic genes, or the kinetic parameters of the enzymes involved in the pathway within this specific plant species. The following table summarizes the current status of quantitative data.

| Data Type | Value | Source / Comments |

| Concentration of this compound in M. wangchiana | Not reported | While this compound has been isolated, its concentration in different tissues has not been quantified in published studies. |

| Concentration of Biosynthetic Intermediates | Not available | No studies have yet identified or quantified the proposed intermediates in M. wangchiana. |

| Gene Expression Levels (e.g., PAL, C4H, DIR, PLR) | Not available | Transcriptomic data for M. wangchiana is not available in public databases with a focus on secondary metabolism. |

| Enzyme Kinetic Parameters (e.g., Km, Vmax) | Not available | The enzymes of the this compound biosynthetic pathway have not been isolated and characterized from M. wangchiana. |

The lack of quantitative data highlights a significant gap in our understanding and underscores the need for further research to fully characterize the biosynthesis of this important natural product.

Experimental Protocols for Pathway Elucidation

The validation of the proposed biosynthetic pathway for this compound in Machilus wangchiana will require a multi-faceted experimental approach. Below are detailed methodologies for key experiments that are fundamental to this research.

Caption: A general experimental workflow for the elucidation of the this compound biosynthetic pathway.

Metabolite Profiling and Intermediate Identification

Objective: To identify and quantify this compound and its putative biosynthetic intermediates in various tissues of M. wangchiana.

Protocol:

-

Plant Material: Collect fresh samples of bark, leaves, stems, and roots from M. wangchiana. Immediately freeze in liquid nitrogen and store at -80°C.

-

Extraction:

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Extract a known weight of the powdered tissue (e.g., 100 mg) with 1 mL of 80% methanol (B129727) containing an internal standard (e.g., a commercially available lignan not present in the plant).

-

Vortex the mixture vigorously for 1 minute and sonicate for 30 minutes in a water bath at room temperature.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and filter through a 0.22 µm PTFE filter.

-

-

LC-MS/MS Analysis:

-

Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a Q-TOF or triple quadrupole).

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid. A typical gradient could be: 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

-

Mass Spectrometry: Operate in both positive and negative ion modes. For targeted analysis, use Multiple Reaction Monitoring (MRM) with precursor-product ion pairs determined from authentic standards or high-resolution mass spectra. For untargeted analysis, collect full scan data and fragment spectra for feature identification.

-

-

Data Analysis: Process the data using appropriate software to identify peaks corresponding to this compound and its putative precursors by comparing retention times and mass spectra with authentic standards or by de novo structure elucidation using high-resolution mass spectrometry and fragmentation patterns.

Transcriptome Analysis and Candidate Gene Identification

Objective: To identify candidate genes encoding the enzymes of the putative this compound biosynthetic pathway.

Protocol:

-

RNA Extraction: Extract total RNA from the same tissues used for metabolite profiling using a plant RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

-

RNA Sequencing (RNA-seq):

-

Prepare sequencing libraries from high-quality RNA samples (RIN > 8.0).

-

Perform paired-end sequencing on an Illumina platform to generate a sufficient number of reads for de novo transcriptome assembly.

-

-

Bioinformatic Analysis:

-

Assembly: Assemble the high-quality reads into a de novo transcriptome using software such as Trinity.

-

Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, and KEGG) using BLASTx.

-

Candidate Gene Selection: Identify transcripts homologous to known lignan biosynthetic genes (e.g., PAL, C4H, DIR, PLR, SDH, P450s, OMTs).

-

Differential Expression Analysis: Compare the transcriptomes of tissues with high and low this compound content to identify genes whose expression levels correlate with this compound accumulation.

-

Gene Cloning and Functional Characterization

Objective: To confirm the enzymatic function of candidate genes identified through transcriptome analysis.

Protocol:

-

Gene Cloning:

-

Design gene-specific primers based on the transcript sequences.

-

Amplify the full-length coding sequences from cDNA synthesized from RNA of a high-Guaiacin-producing tissue using PCR.

-

Clone the PCR products into an appropriate expression vector (e.g., for expression in E. coli or yeast).

-

-

Heterologous Protein Expression and Purification:

-

Transform the expression constructs into a suitable host (e.g., E. coli BL21(DE3)).

-

Induce protein expression (e.g., with IPTG).

-

Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

In Vitro Enzyme Assays:

-

Assay Mixture: A typical assay mixture would contain the purified recombinant enzyme, the putative substrate (e.g., coniferyl alcohol for a dirigent protein assay, (+)-pinoresinol for a PLR assay), and any necessary cofactors (e.g., NADPH for reductases).

-

Reaction: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Product Analysis: Stop the reaction (e.g., by adding an organic solvent) and extract the products. Analyze the products by LC-MS to confirm the conversion of the substrate to the expected product.

-

Gene Expression Analysis

Objective: To correlate the expression levels of candidate biosynthetic genes with this compound accumulation in different tissues and under various conditions.

Protocol:

-

cDNA Synthesis: Synthesize first-strand cDNA from the same RNA samples used for transcriptome analysis.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Design gene-specific primers for the candidate genes and a reference gene (e.g., actin or ubiquitin).

-

Perform qRT-PCR using a SYBR Green-based master mix.

-

Calculate the relative expression levels of the target genes using the 2-ΔΔCt method.

-

-

Data Analysis: Correlate the relative gene expression levels with the metabolite data obtained from LC-MS analysis to establish a link between gene expression and this compound biosynthesis.

Conclusion

The biosynthesis of this compound in Machilus wangchiana represents an exciting and unexplored area of plant secondary metabolism. The putative pathway presented in this technical guide, based on the well-established principles of lignan biosynthesis, provides a solid foundation for future research. The experimental protocols outlined herein offer a comprehensive roadmap for the elucidation and validation of this pathway. By systematically applying these metabolomic, transcriptomic, and biochemical approaches, researchers can unravel the molecular machinery responsible for the production of this promising bioactive compound. Such knowledge will be instrumental in developing sustainable strategies for the production of this compound and for engineering novel derivatives with enhanced therapeutic properties, ultimately contributing to the advancement of natural product-based drug discovery.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Pinoresinol-lariciresinol reductase gene expression and secoisolariciresinol diglucoside accumulation in developing flax (Linum usitatissimum) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Secoisolariciresinol dehydrogenase purification, cloning, and functional expression. Implications for human health protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Six enzymes from mayapple that complete the biosynthetic pathway to the etoposide aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Six enzymes from mayapple that complete the biosynthetic pathway to the etoposide aglycone - PMC [pmc.ncbi.nlm.nih.gov]

Guaiacin as a Key Metabolite in Cinnamomum philippinense: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamomum philippinense (Merr.) C.E.Chang, a plant native to the Philippines and Taiwan, is a source of various bioactive secondary metabolites.[1] Among these, the lignan (B3055560) (+)-Guaiacin has been identified as a key constituent isolated from its roots.[2][3] This technical guide provides a comprehensive overview of Guaiacin's role as a metabolite in this specific plant species. It consolidates available data on its chemical properties, outlines detailed experimental protocols for its extraction and characterization, and explores its potential biological significance based on the activities of co-isolated compounds. This document aims to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and Cinnamomum philippinense

The genus Cinnamomum is well-regarded for its rich phytochemical diversity, yielding numerous compounds with significant medicinal and economic value.[2] Phytochemical investigations into Cinnamomum philippinense have led to the isolation of several classes of compounds, including lignans (B1203133) and alkaloids from its roots.[2][3] Lignans, in particular, are a class of polyphenolic compounds derived from the dimerization of phenylpropanoid precursors and are known for a wide array of biological activities.[4]

(+)-Guaiacin is an aryltetralin-type lignan that has been successfully isolated from the root of Cinnamomum philippinense.[2] Its presence, alongside other bioactive lignans like the novel cinnamophilin (B128301) and meso-dihydroguaiaretic acid, points to a potentially significant pharmacological profile for the root extract of this plant.[2] This paper will delve into the technical details surrounding this compound as a metabolite from this source.

Physicochemical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its extraction, isolation, and characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₄O₄ | [5][6] |

| Molecular Weight | 328.4 g/mol | [5][6] |

| IUPAC Name | (6R,7S,8S)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol | [5] |

| CAS Number | 36531-08-5 | [5] |

| Type | Aryltetralin Lignan | - |

| Calculated LogP | 4.5 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

Metabolites from the Root of Cinnamomum philippinense

Research conducted by Wu et al. (1994) led to the isolation of several compounds from the root of Cinnamomum philippinense. This phytochemical profile is crucial for understanding the synergistic or individual contributions of its components to the overall biological activity.

| Compound Class | Compound Name | Note | Reference(s) |

| Lignan | Cinnamophilin | A novel lignan discovered in this study | [2] |

| Lignan | (+)-Guaiacin | Known metabolite | [2][3] |

| Lignan | meso-Dihydroguaiaretic acid | Known metabolite | [2] |

| Aromatic Acid | Vanillic acid | Known metabolite | [2] |

Experimental Protocols

While the original study by Wu et al. does not provide exhaustive, step-by-step protocols, a standard methodology for the extraction and isolation of lignans from plant root material can be constructed based on established phytochemical techniques.[4][7]

Extraction of Lignans from Root Material

This protocol describes a typical procedure for obtaining a crude lignan-rich extract from the roots of C. philippinense.

-

Plant Material Preparation : Air-dry the root material of Cinnamomum philippinense at room temperature and grind it into a fine powder to maximize the surface area for solvent extraction.[3]

-

Solvent Extraction :

-

Perform exhaustive extraction of the powdered root material (e.g., 3.7 kg) with methanol (B129727) (e.g., 6 x 5 L) at room temperature.[3] Methanol is a polar solvent effective for extracting a broad range of secondary metabolites, including lignans.[4]

-

Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude methanol extract.

-

-

Solvent Partitioning :

-

Suspend the crude methanol extract in water and perform liquid-liquid partitioning with a non-polar solvent like n-hexane to remove lipids and other non-polar constituents.

-

Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as chloroform (B151607) or ethyl acetate (B1210297), to extract the lignans, which are typically of medium polarity.[4]

-

Concentrate the chloroform/ethyl acetate fraction to obtain a lignan-enriched crude extract.

-

Isolation and Purification of this compound

The lignan-enriched extract is a complex mixture requiring chromatographic separation to isolate individual compounds.

-

Column Chromatography (CC) :

-

Subject the lignan-enriched extract to silica (B1680970) gel column chromatography.

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding ethyl acetate or methanol.

-

Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify fractions containing compounds of interest.

-

-

Preparative Thin-Layer Chromatography (Prep-TLC) :

-

Further purify the fractions containing this compound using preparative TLC with a suitable solvent system (e.g., Chloroform-Methanol mixtures) to achieve separation from other closely related lignans.[3]

-

-

High-Performance Liquid Chromatography (HPLC) :

-

For final purification and quantification, employ reversed-phase HPLC (RP-HPLC) on a C18 column.[7]

-

Use a mobile phase gradient, for instance, of water and methanol or acetonitrile, to achieve high-resolution separation.

-

Detection can be performed using a UV detector, and quantification can be achieved by creating a calibration curve with a pure standard.[7]

-

Structural Elucidation

The structure of the isolated (+)-Guaiacin is confirmed using modern spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the complete chemical structure and stereochemistry of the molecule.[8] Public databases contain reference ¹³C NMR spectra for this compound.[5]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula (C₂₀H₂₄O₄).[2]

// Node Definitions plant [label="C. philippinense\n(Dried, Powdered Root)", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Methanol Extraction\n(Room Temp)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; partition [label="Solvent Partitioning\n(Hexane, Chloroform)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; crude [label="Lignan-Enriched\nCrude Extract", fillcolor="#FBBC05", fontcolor="#202124"]; cc [label="Silica Gel Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; fractions [label="Collected Fractions", fillcolor="#FBBC05", fontcolor="#202124"]; prep_tlc [label="Preparative TLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; hplc [label="RP-HPLC\nPurification", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="Pure (+)-Guaiacin", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Structural Elucidation\n(NMR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges (Workflow) plant -> extraction; extraction -> partition; partition -> crude; crude -> cc; cc -> fractions; fractions -> prep_tlc; prep_tlc -> hplc; hplc -> this compound; this compound -> analysis; } } Caption: General workflow for the extraction and isolation of this compound.

Biological Role and Potential Pharmacological Activity

While specific bioactivity data for this compound isolated directly from C. philippinense is not detailed in the primary literature, the reported activities of co-isolated lignans provide strong indications of its potential therapeutic role.

Antiplatelet Aggregation and Vasorelaxant Effects

The most significant finding from the initial investigation of C. philippinense root was that the novel lignan, cinnamophilin, and its derivatives demonstrated notable antiplatelet aggregation activity and vasorelaxing effects .[2] Lignans as a class are known to interfere with platelet function and promote vasodilation.

-

Antiplatelet Aggregation : Lignans can inhibit platelet aggregation induced by various agonists like ADP, collagen, and platelet-activating factor (PAF).[9][10] The mechanism often involves the inhibition of cyclooxygenase (COX) pathways, thereby reducing thromboxane (B8750289) A₂ synthesis, and interfering with intracellular signaling cascades that lead to platelet activation and degranulation.[11]

-

Vasorelaxation : The vasorelaxant effects of many plant-derived compounds, including lignans, are frequently mediated by the endothelium.[12][13] A common mechanism involves the activation of endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO).[12][14] NO then diffuses into vascular smooth muscle cells, activates guanylyl cyclase, increases cGMP levels, and ultimately leads to muscle relaxation and vasodilation.[12][15]

Given that this compound shares the same lignan scaffold and is isolated from the same plant part as the active cinnamophilin, it is highly probable that it contributes to these observed biological effects.

Conclusion and Future Directions

(+)-Guaiacin is a confirmed and significant lignan metabolite present in the roots of Cinnamomum philippinense. While quantitative data on its concentration and yield are currently sparse in the literature, established phytochemical protocols can be effectively applied for its extraction and isolation. The documented antiplatelet and vasorelaxant activities of co-occurring lignans from the same source strongly suggest that this compound is a promising candidate for further pharmacological investigation.

Future research should focus on:

-

Quantitative Analysis : Determining the precise yield and concentration of this compound in various parts of C. philippinense using validated HPLC or GC-MS methods.[16]

-

Bioactivity Screening : Isolating pure this compound from this source and performing in-depth assays to confirm and quantify its specific antiplatelet and vasorelaxant activities.

-

Mechanism of Action Studies : Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

-

Synergistic Effects : Investigating potential synergistic interactions between this compound and other co-isolated metabolites like cinnamophilin.

This technical guide provides a solid framework for scientists and researchers to build upon, facilitating further exploration of this compound from Cinnamomum philippinense as a potential lead compound in drug development, particularly for cardiovascular applications.

References

- 1. Cinnamomum philippinense - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C20H24O4 | CID 11724027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Different Processing Methods on the Chemical Constituents of Scrophulariae Radix as Revealed by 2D NMR-Based Metabolomics [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of Collagen-Induced Platelet Aggregation by the Secobutanolide Secolincomolide A from Lindera obtusiloba Blume - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The lignan (-)-cubebin inhibits vascular contraction and induces relaxation via nitric oxide activation in isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Induction of vasorelaxation through activation of nitric oxide synthase in endothelial cells by brazilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Unveiling the Stereochemistry of (+)-Guaiacin: A Comprehensive Technical Guide

For Immediate Release

Shanghai, China – December 18, 2025 – This technical document provides a detailed analysis of the stereoisomer (+)-guaiacin, a lignan (B3055560) found in various plant species. The focus of this guide is to delineate its precise chemical identity through its IUPAC name, present its physicochemical properties in a structured format, and outline the methodologies for its study. This resource is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

IUPAC Nomenclature and Stereochemical Configuration

The unequivocal identification of a specific stereoisomer is critical in chemical and pharmacological research. For (+)-guaiacin, the International Union of Pure and Applied Chemistry (IUPAC) name, which precisely describes its three-dimensional structure, is (6R,7S,8S)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol .[1][2][3]

The prefixes (6R), (7S), and (8S) designate the absolute configuration at the three chiral centers of the molecule, following the Cahn-Ingold-Prelog priority rules.[4][5] The "(+)" notation indicates that this enantiomer is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction. This absolute stereochemistry is a key determinant of its biological activity.[1]

Physicochemical and Structural Data

A summary of the key quantitative data for (+)-guaiacin is presented in the table below, providing a concise overview of its physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄O₄ | [1][2] |

| Molecular Weight | 328.4 g/mol | [1][2] |

| IUPAC Name | (6R,7S,8S)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol | [2][3] |

| CAS Number | 36531-08-5 | [2][3] |

| LogP | 4.06 - 4.5 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Complexity | 414 | [3] |

Biological Activity and Experimental Insights

(+)-Guaiacin has been identified as a bioactive compound with potential therapeutic applications. Notably, it has been shown to significantly increase alkaline phosphatase activity, a key marker for osteoblast differentiation.[6] This suggests a potential role in bone formation and regeneration. Further research has pointed to its presence in various plant species, including those from the Machilus and Cinnamomum genera.[7]

Logical Workflow for Bioactivity Screening of Natural Products

The discovery of the biological activities of compounds like (+)-guaiacin often follows a structured workflow. This process begins with the collection and preparation of plant material, followed by extraction and isolation of individual compounds. These purified compounds are then subjected to a battery of biological assays to determine their effects. The diagram below illustrates a generalized workflow for this process.

References

- 1. GSRS [precision.fda.gov]

- 2. This compound | C20H24O4 | CID 11724027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (36531-08-5) for sale [vulcanchem.com]

- 4. Absolute configuration - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound, 36531-08-5 [thegoodscentscompany.com]

The Effects of Phytoestrogens on Bone Metabolism: A Technical Overview

Disclaimer: Initial searches for "Guaiacin" did not yield documented effects on bone metabolism in scientific literature. This guide, therefore, focuses on a well-researched class of phytoestrogens, lignans (B1203133) , to provide a representative and data-rich overview of how such compounds can influence bone health, in line with the likely interest of the target audience. The data and pathways presented are based on studies of lignans and other prominent phytoestrogens.

This technical guide provides a comprehensive analysis of the effects of phytoestrogens, with a focus on lignans, on bone metabolism. It is intended for researchers, scientists, and professionals in drug development who are investigating natural compounds for the prevention and treatment of bone disorders such as osteoporosis.

Introduction to Phytoestrogens and Bone Metabolism

Phytoestrogens are plant-derived compounds with a structural similarity to 17β-estradiol, allowing them to bind to estrogen receptors (ERs) and exert estrogen-like effects.[1] Lignans, found in high concentrations in sources like flaxseed and sesame seeds, are a major class of phytoestrogens.[2] Bone homeostasis is maintained by a balance between bone formation by osteoblasts and bone resorption by osteoclasts. Estrogen is a critical regulator of this process, and its decline, particularly in postmenopausal women, leads to accelerated bone loss.[1] Phytoestrogens are investigated for their potential to mitigate this bone loss.[3][4]

Quantitative Data on the Effects of Lignans and Phytoestrogens on Bone Metabolism

The following tables summarize key quantitative findings from in vitro and in vivo studies on the effects of lignans and other phytoestrogens on bone metabolism.

Table 1: In Vitro Effects of Phytoestrogens on Osteoblast and Osteoclast Activity

| Compound/Extract | Cell Type | Concentration | Parameter Measured | Result | Reference |

| Genistein (B1671435) | Rat Calvarial Osteoblasts | 10⁻⁵ M | Alkaline Phosphatase (ALP) Activity | Optimal concentration for stimulating osteogenesis | [5] |

| Icariin (B1674258) | Rat Calvarial Osteoblasts | 10⁻⁵ M | ALP Activity, Mineralization | Higher ALP activity and mineralization compared to Genistein | [5] |

| Ginsenosides | Murine macrophages (RAW 264.7) | Not specified | Osteoclast Differentiation | Inhibition of RANKL-induced osteoclastogenesis | [6] |

| Lignans (from Sambucus williamsii) | RBL2H3 cells | Not specified | TPH-1 Expression | Inhibition of Tryptophan Hydroxylase 1 | [2] |

Table 2: In Vivo Effects of Phytoestrogen Supplementation on Bone Mineral Density (BMD) and Bone Turnover Markers

| Study Population | Intervention | Duration | Key Findings | Reference |

| Postmenopausal Women | 40 g/day ground flaxseed | 3 months | No significant effect on bone formation or resorption markers | [7] |

| Older Adults | 543 mg/day flaxseed lignan (B3055560) complex | 6 months | No effect on Bone Mineral Density (BMD) or Bone Mineral Content (BMC) | [8] |

| Ovariectomized (OVX) Mice | Lignan-rich fraction of Sambucus williamsii | 12 weeks | Significantly improved BMD | [2] |

| Postmenopausal Women with Osteopenia | 54 mg/day Genistein | 24 months | Positive effects on BMD | [9] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of phytoestrogens and bone metabolism.

3.1 In Vitro Osteoblast Differentiation and Mineralization Assay

-

Cell Culture: Primary osteoblasts are isolated from the calvaria of neonatal rats or mice. Cells are cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Osteogenic Induction: To induce differentiation, the culture medium is supplemented with osteogenic inducers, typically 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

-

Phytoestrogen Treatment: Cells are treated with varying concentrations of the test compound (e.g., genistein, icariin) dissolved in a suitable solvent (e.g., DMSO).

-

Alkaline Phosphatase (ALP) Activity Assay: After a specified treatment period (e.g., 7-14 days), cells are lysed, and the supernatant is incubated with p-nitrophenyl phosphate (B84403) (pNPP). The conversion to p-nitrophenol is measured spectrophotometrically at 405 nm.

-

Mineralization Assay (Alizarin Red S Staining): After 21-28 days of culture, cells are fixed with 4% paraformaldehyde and stained with 2% Alizarin Red S solution (pH 4.2). The stained calcium deposits are then imaged. For quantification, the stain can be extracted with 10% cetylpyridinium (B1207926) chloride and the absorbance measured at 562 nm.

3.2 In Vitro Osteoclastogenesis Assay

-

Cell Culture: Murine macrophage cell line RAW 264.7 or bone marrow-derived macrophages (BMMs) are used as osteoclast precursors. Cells are cultured in DMEM with 10% FBS.

-

Osteoclast Differentiation: Cells are stimulated with Receptor Activator of Nuclear Factor κB Ligand (RANKL) (e.g., 50 ng/mL) and Macrophage Colony-Stimulating Factor (M-CSF) (e.g., 30 ng/mL) to induce differentiation into osteoclasts.

-

Phytoestrogen Treatment: The test compound is added to the culture medium at various concentrations.

-

TRAP Staining: After 5-7 days, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.

-

Bone Resorption Assay: Osteoclast precursors are seeded on bone-mimicking substrates (e.g., dentin slices, calcium phosphate-coated plates). After differentiation and treatment, the substrate is cleaned, and the resorbed pit area is visualized by microscopy and quantified using image analysis software.

3.3 Ovariectomized (OVX) Animal Model of Osteoporosis

-

Animals: Female rodents (e.g., mice or rats) of a specific age and strain are used.

-

Surgical Procedure: Animals are anesthetized, and a bilateral ovariectomy is performed to induce estrogen deficiency, which mimics postmenopausal osteoporosis. A sham operation (laparotomy without ovary removal) is performed on the control group.

-

Treatment: Following a recovery period, animals are orally administered the phytoestrogen-rich diet or a specific dose of the purified compound daily for a specified duration (e.g., 12 weeks).

-

Bone Analysis:

-

Micro-computed Tomography (µCT): At the end of the study, femurs and/or tibiae are harvested. µCT analysis is performed to quantify bone microarchitectural parameters such as bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

-

Serum Biomarkers: Blood samples are collected to measure levels of bone turnover markers such as ALP (formation) and C-terminal telopeptide of type I collagen (CTX-I) (resorption) using ELISA kits.

-

Visualization of Signaling Pathways and Workflows

4.1 Signaling Pathways in Bone Metabolism Modulated by Phytoestrogens

Phytoestrogens are known to influence several key signaling pathways in bone cells. Their estrogen-like activity allows them to interact with Estrogen Receptors (ERα and ERβ), which are expressed in both osteoblasts and osteoclasts.

Caption: Phytoestrogen signaling in bone cells.

4.2 Experimental Workflow for In Vivo Assessment of Phytoestrogens

The following diagram illustrates the typical workflow for evaluating the efficacy of a phytoestrogen in an ovariectomized (OVX) animal model.

Caption: Workflow for OVX animal model studies.

4.3 Logical Relationship of Phytoestrogen Action on Bone Homeostasis

This diagram outlines the logical progression from phytoestrogen intake to the net effect on bone mass.

Caption: Logic of phytoestrogen impact on bone balance.

Conclusion

The available evidence indicates that phytoestrogens, including lignans, can modulate bone metabolism through their interaction with estrogen receptor signaling pathways. They have been shown to promote osteoblast differentiation and inhibit osteoclast activity in vitro. While in vivo studies and clinical trials have produced some mixed results, several investigations suggest a protective effect on bone mineral density, particularly in models of estrogen deficiency.[2][4] Further research is warranted to establish optimal dosages and formulations and to fully elucidate the long-term efficacy and safety of phytoestrogen-based interventions for the prevention and treatment of osteoporosis.

References

- 1. ejmoams.com [ejmoams.com]

- 2. Lignans from Sambucus williamsii Protect Bone Via Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phyto-oestrogens and bone health | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

- 4. Effects of phytoestrogens on bone mineral density during the menopause transition: a systematic review of randomized, controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functions and action mechanisms of flavonoids genistein and icariin in regulating bone remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Flaxseed improves lipid profile without altering biomarkers of bone metabolism in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lignans | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 9. acpjournals.org [acpjournals.org]

Guaiacin's Interaction with Platelet-Activating Factor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platelet-activating factor (PAF) is a potent phospholipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor. Consequently, the development of PAFR antagonists is a significant area of therapeutic research. This technical guide explores the interaction of guaiacin, a naturally occurring lignan (B3055560), with the platelet-activating factor. While direct quantitative data for this compound's activity is not extensively documented in publicly available literature, its classification as a lignan provides a strong rationale for its potential as a PAF antagonist. This guide synthesizes the known mechanisms of PAF signaling, the established role of lignans (B1203133) as PAF inhibitors, and provides detailed experimental protocols for assessing such interactions.

Introduction to Platelet-Activating Factor (PAF) and its Receptor (PAFR)

Platelet-activating factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a highly potent lipid signaling molecule.[1] It is produced by various cell types, including platelets, endothelial cells, neutrophils, and macrophages, in response to inflammatory stimuli.[2] PAF exerts its biological effects by binding to the PAF receptor (PAFR), a member of the G-protein coupled receptor (GPCR) superfamily.[1] This interaction initiates a cascade of intracellular signaling events that are crucial in both normal physiological responses and the pathophysiology of numerous diseases.

The PAF Signaling Cascade

The binding of PAF to its receptor triggers a complex intracellular signaling network, primarily through the activation of Gq and Gi proteins.[3] This leads to the activation of several key effector enzymes and the mobilization of second messengers, as depicted in the signaling pathway diagram below.

This compound and the Lignan Family as PAF Antagonists

This compound is a lignan, a class of polyphenolic compounds found in plants.[4] While specific studies quantifying the direct interaction of this compound with PAFR are scarce, the broader class of lignans has been recognized for its PAF antagonistic properties.[5][6][7] Research has shown that certain lignans can inhibit the binding of PAF to its receptor on platelets, thereby preventing the initiation of the signaling cascade that leads to platelet aggregation and other inflammatory responses.[5][8]

Quantitative Data for Lignan PAF Antagonists

| Lignan | Source | IC50 (µM) | Reference |

| 6(7)-Dehydroschisandrol A | Schisandra chinensis | 2.1 | [5] |

| Schisandrin A | Schisandra chinensis | Potent antagonist | [7] |

| Yangambin | Ocotea duckei | Competitive inhibitor | [8] |

Note: The IC50 value represents the concentration of the lignan required to inhibit 50% of the specific binding of radiolabeled PAF to its receptor.

Experimental Protocols

To assess the potential PAF antagonistic activity of compounds like this compound, two primary in vitro assays are commonly employed: the PAF receptor binding assay and the PAF-induced platelet aggregation inhibition assay.

PAF Receptor Binding Assay (Competitive)

This assay measures the ability of a test compound to compete with a radiolabeled PAF ligand for binding to the PAF receptor on isolated platelets.

Detailed Methodology:

-

Preparation of Washed Rabbit Platelets:

-

Collect rabbit blood into an anticoagulant solution (e.g., acid-citrate-dextrose).

-

Centrifuge at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).

-

Acidify the PRP and centrifuge at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.

-

Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer) and resuspend to a final concentration of approximately 2 x 10⁸ platelets/mL.

-

-

Binding Assay:

-

In a series of microcentrifuge tubes, combine the washed platelet suspension, a fixed concentration of [³H]-PAF (e.g., 1 nM), and varying concentrations of the test compound (this compound) or unlabeled PAF (for displacement curve).

-

Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the platelets with bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound [³H]-PAF.

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled PAF) from the total binding.

-

Plot the percentage of specific [³H]-PAF binding against the logarithm of the test compound concentration.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-PAF.[6][9]

-

PAF-Induced Platelet Aggregation Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the aggregation of platelets induced by PAF.

Detailed Methodology:

-

Preparation of Platelet-Rich and Platelet-Poor Plasma:

-

Collect human or rabbit blood into sodium citrate (B86180) anticoagulant.

-

Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes to obtain platelet-rich plasma (PRP).[3]

-

Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP).[3]

-

-

Aggregation Measurement:

-

Use a light transmission aggregometer, which measures changes in light transmission through a stirred suspension of PRP at 37°C.

-

Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.

-

Place an aliquot of PRP in a cuvette with a stir bar and allow it to equilibrate.

-

Add a specific concentration of the test compound (this compound) or its vehicle (control) and incubate for a short period (e.g., 2 minutes).

-

Initiate platelet aggregation by adding a sub-maximal concentration of PAF.

-

-

Data Analysis:

-

Record the maximum aggregation response as the change in light transmission.

-

Calculate the percentage inhibition of PAF-induced aggregation for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the PAF-induced platelet aggregation.[6][7]

-

Conclusion and Future Directions

While direct evidence for this compound's interaction with the platelet-activating factor and its receptor is still emerging, its classification as a lignan strongly suggests potential PAF antagonistic activity. The established anti-inflammatory and anti-platelet effects of other lignans provide a solid foundation for further investigation into this compound as a novel therapeutic agent. The experimental protocols detailed in this guide offer a robust framework for researchers to quantitatively assess the PAF-modulating properties of this compound and other natural products. Future studies should focus on determining the specific IC50 values of this compound in both receptor binding and functional platelet aggregation assays to fully elucidate its therapeutic potential in PAF-mediated pathologies.

References

- 1. Platelet-activating factor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect on platelet aggregation activity: extracts from 31 Traditional Chinese Medicines with the property of activating blood and resolving stasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C20H24O4 | CID 11724027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of lignans from Schisandra chinensis as platelet activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory and Antiplatelet Interactions on PAF and ADP Pathways of NSAIDs, Analgesic and Antihypertensive Drugs for Cardioprotection—In Vitro Assessment in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Platelet activating factor (PAF) antagonists contained in medicinal plants: lignans and sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Properties of Guaiacin: A Preliminary Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiacin, a naturally occurring phenolic compound, has garnered interest for its potential therapeutic properties, including its role as an antioxidant. As a component of various plant extracts, notably from nutmeg (Myristica fragrans), its contribution to the observed free radical scavenging and cellular protective effects is an area of active investigation. This technical guide provides a preliminary overview of the antioxidant properties of this compound, focusing on the available in vitro data for this compound-containing extracts, detailed experimental protocols for key antioxidant assays, and a discussion of the plausible molecular mechanisms underlying its antioxidant activity, particularly the Nrf2-ARE signaling pathway. While quantitative data for pure this compound is limited in the current literature, this guide serves as a foundational resource for researchers seeking to explore its antioxidant potential.

Quantitative Antioxidant Activity of this compound-Containing Extracts

Direct quantitative data, such as IC50 values for pure this compound, is not extensively available in the reviewed scientific literature. However, numerous studies have evaluated the antioxidant capacity of plant extracts rich in phenolic compounds, including this compound. The following tables summarize the reported antioxidant activities of such extracts in various in vitro assays. It is important to note that these values reflect the combined effects of all constituents in the extracts, though the phenolic structure of this compound suggests it is a significant contributor to these activities.

Table 1: DPPH Radical Scavenging Activity of this compound-Containing Extracts

| Plant Source | Extract Type | IC50 (µg/mL) | Reference Compound (IC50 µg/mL) |

| Myristica fragrans (Seed) | Methanol (B129727) | 154.55 | Ascorbic Acid (9.15), BHT (21.29) |

| Myristica fragrans (Mace) | Methanol | 201.97 | Ascorbic Acid (9.15), BHT (21.29) |

| Myristica fragrans (Flesh) | Methanol | 1372.91 | Ascorbic Acid (9.15), BHT (21.29) |

Table 2: ABTS Radical Scavenging Activity of this compound-Containing Extracts

| Plant Source | Extract Type | IC50 (ppm) | Reference Compound |

| Myristica fragrans Essential Oil | - | 8,400 | Trolox, Ascorbic Acid |

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound-Containing Extracts

| Plant Source | Extract Type | Activity |